1,1-Bis(phenylselanyl)propan-2-one
Description
Properties
CAS No. |
171005-00-8 |
|---|---|
Molecular Formula |
C15H14OSe2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
1,1-bis(phenylselanyl)propan-2-one |
InChI |
InChI=1S/C15H14OSe2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
NZSSNBZCXJBLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Insights into Reactions Involving 1,1 Bis Phenylselanyl Propan 2 One
Reaction Mechanisms in Selenoacetal Formation
The formation of selenoacetals, such as 1,1-bis(phenylselanyl)propan-2-one, can be achieved through several synthetic routes. A common method involves the reaction of ketones or aldehydes with selenols, often catalyzed by a Lewis acid. researchgate.net For instance, the reaction of propan-2-one with benzeneselenol (B1242743) in the presence of a Lewis acid catalyst would yield 1,1-bis(phenylselanyl)propan-2-one.
Another approach involves the α-selanylation of carbonyl compounds. wikipedia.org This can be achieved by reacting an enol, enolate, or enol ether with an electrophilic selanylating reagent like phenylselanyl chloride or diphenyl diselenide. wikipedia.orgwikipedia.org The resulting α-seleno ketone can then undergo a second selanylation to form the diselenoacetal. The mechanism of this reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic selenium reagent.
The synthesis of selenoacetals can also be accomplished through exchange reactions, nucleophilic substitutions, and base-promoted reactions of various organoselenium precursors. researchgate.net
Role of Lewis Acids and Other Catalysts in Transformations
Lewis acids play a crucial role in activating selenoacetals like 1,1-bis(phenylselanyl)propan-2-one for subsequent transformations. quora.comwikipedia.orglibretexts.org They function by coordinating to one of the selenium atoms, facilitating the cleavage of a carbon-selenium bond to generate a selenium-stabilized carbenium ion. tandfonline.comscielo.br This highly reactive intermediate can then be trapped by a variety of nucleophiles, enabling the formation of new carbon-carbon bonds. scielo.brscielo.br
Commonly employed Lewis acids in these transformations include tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂). scielo.brelectronicsandbooks.com The choice of Lewis acid can significantly influence the reaction's efficiency and outcome. For example, in reactions with silyl (B83357) enol ethers, SnCl₄ has been found to provide better yields than TiCl₄. electronicsandbooks.com In some cases, non-transmetallating Lewis acids like BF₃·OEt₂ and ZnCl₂ are preferred, especially when using organostannane nucleophiles, to avoid side reactions. electronicsandbooks.com
Beyond traditional Lewis acids, other catalytic systems have been developed. For instance, trisubstituted selenonium salts have been demonstrated to act as organic Lewis acids in various reactions. nih.gov Metal catalysts, such as those based on palladium and ruthenium, have also been employed to achieve regioselective selenylation reactions. nih.govacs.org
Stereochemical and Regiochemical Control in Seleno-Mediated Reactions
Reactions involving organoselenium compounds are often characterized by high levels of stereochemical and regiochemical control. nih.govwikipedia.orgyoutube.com In the context of 1,1-bis(phenylselanyl)propan-2-one and related species, this control is largely dictated by the nature of the intermediates and the reaction conditions.
Regioselectivity , the preference for bond formation at one position over another, is a key feature of these reactions. wikipedia.org For example, the reaction of selenium-stabilized carbenium ions with unsymmetrical nucleophiles like silyl enol ethers proceeds with high regioselectivity. tandfonline.com The electrophilic carbon of the carbenium ion selectively attacks the nucleophilic carbon of the enolate.
Stereoselectivity , the preferential formation of one stereoisomer over another, is also a hallmark of many selenium-mediated reactions. nih.gov For instance, the reaction of bis(methylseleno)phenylmethane with tributylcrotylstannane yields a diastereomeric mixture of homoallyl selenides with a preference for the syn isomer. electronicsandbooks.com Conversely, a reversal of stereoselectivity is observed in the reaction of 1,1-bis(methylseleno)-2-phenylpropane with allyltributylstannane. electronicsandbooks.com The stereochemical outcome of selenocyclization reactions, where an alkene and a nucleophile are incorporated into a cyclic structure, is influenced by factors such as the geometry of the starting alkene and the nature of the chiral selenium electrophile used. cardiff.ac.uk
The development of chiral selenium reagents has been instrumental in achieving asymmetric transformations, leading to the synthesis of enantiomerically enriched products. cardiff.ac.uk
Investigating Transition States and Intermediates (e.g., Selenium-Stabilized Carbenium Ions)
The key to understanding the reactivity of 1,1-bis(phenylselanyl)propan-2-one lies in the nature of the intermediates and transition states involved in its reactions. The most significant intermediate is the selenium-stabilized carbenium ion . tandfonline.comscielo.brtandfonline.comwikipedia.orgcore.ac.ukresearchgate.net
These carbocations, bearing one or two seleno groups, can be generated by the heterolytic cleavage of a C-X bond (where X can be OR, SeR, etc.) mediated by a Lewis acid. tandfonline.com The selenium atom, with its available lone pair of electrons, effectively stabilizes the adjacent positive charge through resonance. This stabilization is substantial and comparable to that provided by sulfur substituents. tandfonline.com Spectroscopic data, including ¹³C NMR, and X-ray crystallography have provided direct evidence for the structure and stability of these cationic species. tandfonline.com For instance, the ¹³C chemical shift of the cationic carbon in seleno- and thiocarbenium ions is found to be similar, indicating a comparable distribution of positive charge. tandfonline.com
The stability of the carbenium ion is a crucial factor influencing the course of the reaction. scielo.br The presence of two selenium atoms, as in the intermediate derived from 1,1-bis(phenylselanyl)propan-2-one, enhances the stability of the cation, facilitating its formation and subsequent reaction with nucleophiles. scielo.brscielo.br
Other transient species, such as seleniranium ions (three-membered rings containing a selenium atom), are proposed as intermediates in the electrophilic addition of selenium reagents to alkenes. cardiff.ac.uk The study of selenoxide eliminations also points to the formation of selenoxide intermediates, which can sometimes undergo side reactions like the seleno-Pummerer rearrangement. wikipedia.orgchemeurope.com
Computational Chemistry and Theoretical Studies on Selenium-Containing Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving organoselenium compounds. tandfonline.comnih.govresearchgate.netnih.gov These theoretical studies provide valuable insights into the structures, stabilities, and electronic properties of reactants, intermediates, transition states, and products.
DFT calculations have been employed to:
Investigate the structure and stability of selenium-stabilized carbenium ions. tandfonline.com These studies have confirmed the planar trigonal geometry around the cationic carbon and have quantified the stabilizing effect of the selenium substituent. tandfonline.com
Analyze the electronic properties of selenium-containing molecules. nih.govacs.org Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the reactivity and potential for interaction with other molecules. nih.gov
Model reaction pathways and determine the energies of transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism and the factors that control selectivity.
Explore noncovalent interactions , such as chalcogen and halogen bonds, which can influence the structure and reactivity of selenium compounds. researchgate.net
For example, DFT studies on selenium-containing naphthalene (B1677914) derivatives have provided insights into their quantum chemical properties. tandfonline.com Similarly, theoretical investigations into the interaction of copper(I) with selenoamino acids have combined DFT calculations with experimental techniques like X-ray Absorption Spectroscopy (XAS) to characterize the coordination environment. nih.gov
The synergy between experimental and computational approaches continues to deepen our understanding of the intricate mechanistic details of reactions involving complex organoselenium compounds like 1,1-bis(phenylselanyl)propan-2-one.
Reactivity and Synthetic Transformations of 1,1 Bis Phenylselanyl Propan 2 One
Cleavage and Modification of Carbon-Selenium Bonds
The carbon-selenium (C-Se) bonds in 1,1-bis(phenylselanyl)propan-2-one are susceptible to cleavage under various conditions, enabling the transformation of the bis-selenoacetal moiety into other functional groups.
Reductive de-selenylation involves the complete removal of the phenylselanyl groups and their replacement with hydrogen atoms. This transformation effectively converts the selenoacetal back to a methylene (B1212753) group. While specific studies on 1,1-bis(phenylselanyl)propan-2-one are not extensively detailed, the de-selenylation of selenoacetals is a known process. A common method for this transformation is hydrogenolysis, often employing a reactive nickel catalyst like Raney Nickel. libretexts.org In this process, the C-S bonds in thioacetals, which are analogous to selenoacetals, are broken by the addition of hydrogen. libretexts.org A similar pathway is expected for selenoacetals, where treatment with a suitable reducing agent would cleave the C-Se bonds to yield the corresponding hydrocarbon.
Table 1: General Conditions for Reductive De-selenylation
| Reagent System | Product Type | Reference |
| Raney Nickel / H₂ | Hydrocarbon (alkane) | libretexts.org |
| Other reducing agents | Hydrocarbon (alkane) | N/A |
This pathway provides a method to deprotect the carbonyl equivalent or to introduce isotopic labels if deuterium (B1214612) or tritium (B154650) sources are used in the reduction.
Selenoxide elimination is a powerful method for introducing carbon-carbon double bonds into organic molecules, particularly for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov The reaction proceeds in two main steps: oxidation of the selenide (B1212193) to a selenoxide, followed by a syn-elimination.
The process begins with the oxidation of one of the selenium atoms in 1,1-bis(phenylselanyl)propan-2-one using an oxidizing agent like hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com This oxidation forms a reactive selenoxide intermediate. The selenoxide then undergoes a spontaneous, intramolecular syn-elimination, where the selenoxide moiety acts as an internal base, abstracting a proton from the adjacent carbon (C-1). wikipedia.orgmdpi.com This concerted process results in the formation of a C=C double bond and a selenenic acid byproduct. nih.govmdpi.com
For 1,1-bis(phenylselanyl)propan-2-one, this reaction sequence would be expected to produce 1-(phenylselanyl)prop-1-en-2-one. The elimination is typically rapid, occurring at temperatures between -50 and 40 °C. wikipedia.org The reaction generally favors the formation of conjugated and trans-configured double bonds. wikipedia.orgmdpi.com
Table 2: Key Aspects of Selenoxide Elimination
| Feature | Description | Reference |
| Mechanism | Intramolecular syn-elimination via a five-membered cyclic transition state. | wikipedia.orgmdpi.com |
| Intermediate | Selenoxide, formed by oxidation of the selenide. | nih.govmdpi.com |
| Common Oxidants | H₂O₂, mCPBA, Ozone. | mdpi.com |
| Reactivity | Generally faster than the analogous sulfoxide (B87167) elimination. | wikipedia.orgnih.gov |
| Product | Typically α,β-unsaturated carbonyl compounds. | wikipedia.org |
Functional Group Interconversions at the Ketone Moiety
The ketone's carbonyl group in 1,1-bis(phenylselanyl)propan-2-one retains its characteristic electrophilicity and can undergo nucleophilic addition reactions. libretexts.org The presence of the two adjacent phenylselanyl groups does not inhibit these reactions, allowing for the synthesis of more complex structures.
A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). Such reductions are typically chemoselective, affecting the carbonyl group without cleaving the C-Se bonds. The product of this reaction would be 1,1-bis(phenylselanyl)propan-2-ol.
Other nucleophiles can also add to the carbonyl carbon. For example, organometallic reagents like Grignard reagents or organolithium compounds can be used to form tertiary alcohols, introducing a new carbon-carbon bond at the C-2 position. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org
Table 3: Representative Reactions of the Carbonyl Group
| Reaction Type | Reagent(s) | Product |
| Reduction | 1. NaBH₄2. H₂O | 1,1-Bis(phenylselanyl)propan-2-ol |
| Grignard Addition | 1. R-MgBr2. H₂O | 2-Alkyl-1,1-bis(phenylselanyl)propan-2-ol |
| Wittig Reaction | Ph₃P=CH₂ | 1,1-Bis(phenylselanyl)-2-methylenepropane |
These transformations highlight the utility of the ketone as a handle for further molecular elaboration, while the selenylated carbon center remains intact.
Carbon-Carbon Bond Forming Reactions
The presence of selenium atoms significantly influences the acidity of adjacent protons. The α-proton at the C-1 position of 1,1-bis(phenylselanyl)propan-2-one is acidic due to the stabilizing effect of both the adjacent carbonyl group and the two selenium atoms.
Deprotonation at this position using a suitable base, such as lithium diisopropylamide (LDA), generates a selenium-stabilized carbanion, specifically an α-phenylselanyl enolate. researchgate.net This nucleophilic species is a powerful tool for forming new carbon-carbon bonds. The resulting enolate can react with various electrophiles, such as alkyl halides or other carbonyl compounds (in aldol-type reactions). researchgate.net
For instance, reacting the lithium enolate of 1,1-bis(phenylselanyl)propan-2-one with an alkyl halide (R-X) would yield an α-alkylated product, 1,1-bis(phenylselanyl)-1-alkylpropan-2-one. This methodology allows for the construction of more complex carbon skeletons. The selenium groups in the resulting product can then be removed or further transformed, for example, via selenoxide elimination to generate a trisubstituted α,β-unsaturated ketone.
Table 4: C-C Bond Formation via Selenium-Stabilized Enolate
| Step | Description | Reagents | Intermediate/Product | Reference |
| 1. Enolate Formation | Deprotonation alpha to the carbonyl and selenium atoms. | LDA, LiHMDS, NaH | Selenium-stabilized lithium enolate | researchgate.netnih.gov |
| 2. Alkylation | Reaction of the enolate with an electrophile. | Alkyl halide (R-X) | α-Alkylated-α,α-bis(phenylselanyl) ketone | researchgate.net |
| 3. Aldol (B89426) Reaction | Reaction of the enolate with an aldehyde or ketone. | R'CHO | β-Hydroxy-α,α-bis(phenylselanyl) ketone | researchgate.net |
This reactivity underscores the role of organoselenium compounds in providing routes to highly functionalized molecules that can be difficult to access through other synthetic methods. researchgate.net
Aldol-type Reactions with Seleno-Enoxysilanes or Related Species
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two carbonyl compounds to create a β-hydroxy carbonyl product. landsurvival.com For 1,1-bis(phenylselanyl)propan-2-one to participate in such a reaction as a nucleophile, it must first be converted into an enol or an enolate equivalent. A common and effective strategy involves the formation of a silyl (B83357) enol ether, a stable and isolable enolate equivalent. github.ioyoutube.com This transformation is typically achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the methyl group (C3), followed by trapping the resulting enolate with a silicon electrophile like trimethylsilyl (B98337) chloride (TMSCl). github.io
The resulting species, 1,1-bis(phenylselanyl)-2-(trimethylsilyloxy)prop-1-ene, can then act as the nucleophilic partner in a Mukaiyama-type aldol addition. wikipedia.org In this reaction, a Lewis acid, such as titanium tetrachloride (TiCl₄), activates an aldehyde or ketone electrophile, facilitating the nucleophilic attack by the silyl enol ether. landsurvival.comyoutube.comwikipedia.org This method allows for a crossed aldol reaction, preventing the self-condensation that can occur under basic conditions. wikipedia.org
The stereochemical outcome of such aldol reactions can often be predicted using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. landsurvival.comchempedia.infoopenochem.org The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines whether the syn or anti aldol adduct is formed as the major product. landsurvival.comgithub.io However, it is noted that the Mukaiyama aldol reaction does not strictly follow the Zimmerman-Traxler model, and its stereoselectivity is highly dependent on the specific substrates, Lewis acid, and reaction conditions used. landsurvival.comwikipedia.org
| Reaction | Reactants | Reagents/Conditions | Product |
| Silyl Enol Ether Formation | 1. 1,1-Bis(phenylselanyl)propan-2-one2. Aldehyde (R-CHO) | 1. LDA, THF, -78 °C2. TMSCl3. R-CHO, TiCl₄, -78 °C | 3-Hydroxy-4,4-bis(phenylselanyl)-2-pentanone derivative |
Oxidative Coupling Reactions Mediated by Selenium Reagents
Selenium reagents, particularly selenium(IV) oxide (SeO₂), are well-known for their ability to mediate specific oxidation reactions. du.ac.inadichemistry.com One of the most prominent applications is the Riley oxidation, which involves the oxidation of an α-methylene group adjacent to a carbonyl to afford a 1,2-dicarbonyl compound. du.ac.inadichemistry.comnrochemistry.com This transformation proceeds through the enol tautomer of the ketone, which attacks the electrophilic selenium center of SeO₂. nrochemistry.com
When applied to 1,1-bis(phenylselanyl)propan-2-one, the Riley oxidation is expected to occur at the methyl group (C3) rather than the C1 carbon, which lacks hydrogens. The reaction, typically carried out by heating the ketone with a stoichiometric amount of SeO₂ in a solvent like 1,4-dioxane, would yield 1,1-bis(phenylselanyl)propane-2,3-dione. nrochemistry.comnih.gov The mechanism involves the formation of an intermediate β-ketoseleninic acid, which then undergoes rearrangement and elimination to furnish the dicarbonyl product. acs.org
The efficiency and selectivity of SeO₂-mediated oxidations can be sensitive to reaction conditions. For instance, the amount of oxidant and the presence or absence of water can influence the product distribution, sometimes leading to over-oxidation or side reactions. caltech.edu In some cases, using a catalytic amount of SeO₂ in conjunction with a co-oxidant can provide a milder and more controlled transformation. du.ac.in
| Reaction | Reactant | Reagent/Conditions | Expected Product |
| Riley Oxidation | 1,1-Bis(phenylselanyl)propan-2-one | SeO₂, 1,4-Dioxane, 100 °C | 1,1-Bis(phenylselanyl)propane-2,3-dione |
Heterocyclic Synthesis Utilizing the Bis(phenylselanyl)propan-2-one Scaffold
The functional group array in 1,1-bis(phenylselanyl)propan-2-one makes it a valuable precursor for the synthesis of heterocyclic compounds. nsf.gov The ketone carbonyl offers a site for condensation reactions, while the two phenylselanyl groups at the α-position can act as leaving groups to facilitate cyclization and aromatization.
A prominent application is in the synthesis of substituted pyrazoles, a class of heterocyles with significant biological and pharmaceutical relevance. nih.govmdpi.com The Knorr pyrazole (B372694) synthesis and related methods commonly involve the cyclocondensation of a 1,3-dicarbonyl compound or an equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com
In a plausible synthetic route, 1,1-bis(phenylselanyl)propan-2-one can react with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). The initial step is the condensation to form a hydrazone intermediate. Subsequent treatment with a base can induce an intramolecular cyclization. In this step, one of the phenylselanyl groups acts as a leaving group, and elimination of a second equivalent of phenylselenol (or its salt) upon aromatization would lead to the formation of a stable, substituted pyrazole ring. This type of reaction, where an α,β-unsaturated intermediate with a leaving group at the β-position reacts with hydrazine, is a known strategy for pyrazole synthesis. mdpi.comsioc-journal.cn This method provides a regioselective route to 3-methyl-substituted pyrazoles. sioc-journal.cnorganic-chemistry.org
| Reaction | Reactants | Key Steps | Product |
| Pyrazole Synthesis | 1. 1,1-Bis(phenylselanyl)propan-2-one2. Hydrazine (H₂NNH₂) | 1. Condensation to form hydrazone2. Base-mediated cyclization/elimination | 3-Methyl-1H-pyrazole |
Advanced Applications and Methodological Developments
Catalytic Cycles Involving Organoselenium Species
Organoselenium compounds are known to participate in a variety of catalytic cycles, often leveraging the selenium atom's ability to shuttle between different oxidation states. While stoichiometric reactions like selenoxide eliminations are common, the development of catalytic cycles is a key goal for greener and more efficient synthesis.
One of the most fundamental transformations involving related α-selenyl carbonyl compounds is the selenoxide elimination to form α,β-unsaturated ketones. wikipedia.org This process typically involves two distinct steps: the α-selenylation of a ketone followed by oxidation of the resulting selenide (B1212193) to a selenoxide, which then undergoes a syn-elimination. wikipedia.org The elimination is an intramolecular process that proceeds through a five-membered cyclic transition state. wikipedia.org Although highly effective, this sequence is stoichiometric.
Catalytic variants often aim to regenerate the active selenium species. For instance, catalytic amounts of diselenides can be used in the presence of an oxidizing agent to achieve transformations. mdpi.com Diorganyl diselenides are valuable precursors for both electrophilic and nucleophilic selenium species, which can be generated in situ for various transformations. mdpi.com While a direct catalytic cycle involving 1,1-bis(phenylselanyl)propan-2-one as the catalyst is not prominently documented, its parent structure, the α-selenyl ketone, is a key intermediate in these processes. The challenge lies in regenerating the active selenylating agent after the elimination step without it being consumed in side reactions.
Stereoselective and Asymmetric Synthesis Leveraging Selenium
The development of stereoselective and asymmetric reactions is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. uvic.caresearchgate.net In organoselenium chemistry, chirality can be introduced using chiral substrates, chiral reagents, or chiral catalysts. nih.gov
Catalyst-Controlled Asymmetric Selenylation: A significant strategy involves the enantioselective addition of selenium-based nucleophiles or electrophiles to prochiral substrates. For example, the asymmetric addition of aryl selenols to 2-cyclohexen-1-one (B156087) has been achieved using chiral catalysts like cinchonidine, affording chiral α-selenylated ketones. nih.gov More advanced methods employ chiral squaramide catalysts for the enantioselective addition of selenosulfonates to α,β-unsaturated ketones, yielding products with high enantioselectivity (up to 89% ee). nih.govnih.gov These methods establish a stereocenter alpha to the carbonyl group, a common motif in biologically active molecules.
Auxiliary-Controlled Synthesis: Another approach involves attaching a chiral auxiliary to the selenium reagent or the substrate to direct the stereochemical outcome of a reaction. uvic.ca Although examples starting specifically from 1,1-bis(phenylselanyl)propan-2-one are scarce, the principles of asymmetric induction are well-established. For instance, enantiopure oxazolidinones are widely used as chiral auxiliaries to direct the alkylation of enolates, establishing a new stereocenter with high diastereoselectivity. uvic.ca A similar strategy could be envisioned where a chiral auxiliary directs the reaction of an enolate derived from a mono-selenyl ketone precursor.
The data below illustrates typical results from organocatalyzed asymmetric selenylation of enones, a reaction class relevant to the functionalization of ketones.
| Entry | Enone Substrate | Catalyst | Selenylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohex-2-en-1-one | Chiral Squaramide | PhSO₂SePh | 87 | 89 |
| 2 | Cyclopent-2-en-1-one | Chiral Squaramide | PhSO₂SePh | 85 | 85 |
| 3 | Chalcone | Chiral Squaramide | PhSO₂SePh | 78 | 82 |
| 4 | 4,4-Dimethylcyclohex-2-en-1-one | Chiral Squaramide | PhSO₂SePh | 80 | 91 |
| Table adapted from research on enantioselective addition of selenosulfonates to α,β-unsaturated ketones. nih.govnih.gov |
Development of Novel Organoselenium Reagents from Related Structures
Organoselenium compounds like 1,1-bis(phenylselanyl)propan-2-one can serve as building blocks for more complex or specialized selenium reagents. nih.gov The reactivity of the C-Se bond and the adjacent carbonyl group allows for various chemical modifications.
Diorganyl diselenides, which are precursors to compounds like 1,1-bis(phenylselanyl)propan-2-one, are foundational materials for generating a host of other selenium species. mdpi.com They can be converted into selenenyl halides or other electrophilic selenium sources. mdpi.com Similarly, selenoacetals and related α-selenyl ketones can be transformed. For instance, the reaction of cinnamyl alcohol with a trimethylsilylselenophenyl-aluminum bromide reagent system leads to the formation of 4-phenylselenochroman, demonstrating a novel cyclization pathway where a selenyl group participates in constructing a new heterocyclic ring. nih.gov This indicates that the phenylselanyl groups in structures like 1,1-bis(phenylselanyl)propan-2-one could potentially be involved in intramolecular cyclizations to create novel heterocyclic systems, given an appropriate substrate structure.
Furthermore, multicomponent reactions offer a powerful strategy for rapidly building molecular complexity from simple precursors. researchgate.net A copper-catalyzed three-component reaction integrating a selenium-nitrogen exchange with click chemistry has been developed to synthesize 1,4,5-trisubstituted 5-seleno-1,2,3-triazoles, showcasing how simple selenium sources can be incorporated into complex scaffolds. researchgate.net
Flow Chemistry and Green Chemistry Approaches in Organoselenium Synthesis
In recent years, green chemistry principles have become increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. academie-sciences.fr Techniques such as microwave irradiation, ultrasound, and flow chemistry are being applied to the synthesis of organoselenium compounds to create more efficient and environmentally benign processes. nih.govrmit.edu.vnmdpi.com
Green Synthesis Methods:
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. academie-sciences.fr This has been applied to the synthesis of selenium nanoparticles and other organoselenium compounds, where reactions can be completed in minutes instead of hours. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can promote reactions through acoustic cavitation, providing an alternative energy source for chemical transformations. mdpi.com
Photochemical Methods: Light-induced reactions offer a mild and green alternative for forming C-Se bonds. An efficient, metal-free photoinduced α-selenylation of ketones has been developed using visible light, which avoids the need for costly and toxic photosensitizers. nih.gov This method provides a direct route to α-selenoketones under environmentally friendly conditions. nih.gov
The following table summarizes conditions for a green, photoinduced α-selenylation of various ketones.
| Entry | Ketone | Diselenide | Time (h) | Yield (%) |
| 1 | Acetophenone (B1666503) | Diphenyl Diselenide | 24 | 82 |
| 2 | Cyclohexanone | Diphenyl Diselenide | 12 | 92 |
| 3 | Propiophenone | Diphenyl Diselenide | 24 | 75 |
| 4 | Cyclopentanone | Diphenyl Diselenide | 12 | 88 |
| Table adapted from research on the photoinduced α-selenylation of ketones. nih.gov |
Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a traditional batch flask. This approach offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scaling up. While specific flow synthesis of 1,1-bis(phenylselanyl)propan-2-one is not detailed in the literature, the synthesis of related organoselenium compounds has been adapted to flow systems, demonstrating the potential for safer and more efficient production.
Analytical and Characterization Methodologies in the Context of Mechanistic Studies
Spectroscopic Techniques for Elucidating Reaction Pathways
Spectroscopic methods are paramount for the structural characterization of the molecules involved in a chemical reaction. For a compound like 1,1-Bis(phenylselanyl)propan-2-one, a multi-nuclear NMR approach combined with mass spectrometry would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique would provide information about the electronic environment of the protons in the molecule. For 1,1-Bis(phenylselanyl)propan-2-one, one would expect to observe distinct signals for the methyl protons (CH₃) and the methine proton (CH). The chemical shifts and coupling constants of these signals would be crucial for confirming the structure.
¹³C NMR (Carbon-13 NMR): This method would identify the different carbon environments within the molecule. Signals for the carbonyl carbon (C=O), the carbon bearing the two selenyl groups (C(SePh)₂), the methyl carbon, and the aromatic carbons of the phenyl groups would be expected at characteristic chemical shifts.
⁷⁷Se NMR (Selenium-77 NMR): As selenium has an NMR-active isotope, ⁷⁷Se NMR spectroscopy would be a powerful tool to directly probe the selenium atoms. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its chemical environment, providing valuable information about the bonding and electronic structure around the selenium atoms.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of 1,1-Bis(phenylselanyl)propan-2-one and to gain insights into its fragmentation pattern. This information is critical for confirming the identity of the compound and for identifying potential intermediates and degradation products in a reaction mixture. The isotopic pattern of selenium would result in a characteristic cluster of peaks in the mass spectrum, aiding in the identification of selenium-containing fragments.
Unfortunately, specific, experimentally determined NMR and mass spectral data for 1,1-Bis(phenylselanyl)propan-2-one could not be located in the searched scientific literature.
Chromatographic and Separation Methods for Reaction Mixture Analysis
To understand the progress of a reaction involving 1,1-Bis(phenylselanyl)propan-2-one, it is essential to separate and quantify the various components of the reaction mixture over time.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for separating non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable approach to monitor the consumption of the starting material and the formation of products. A UV detector would be effective for detecting the phenyl-containing compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This technique would be useful for analyzing the reaction mixture for the presence of the starting material, products, and any volatile byproducts. Derivatization might be necessary for less volatile components.
While the principles of these analytical techniques are well-understood, the absence of specific experimental data for 1,1-Bis(phenylselanyl)propan-2-one in the public domain makes it impossible to provide detailed research findings or interactive data tables as requested. The scientific community would benefit from the publication of such data to facilitate further research and understanding of this and related organoselenium compounds.
Q & A
Q. What are the optimal synthetic conditions for 1,1-Bis(phenylselanyl)propan-2-one to maximize yield and purity?
Methodological Answer: The synthesis can be optimized using a two-step approach:
- Step 1: React phenylselenol with propan-2-one under acidic conditions (e.g., trifluoroacetic anhydride) to form intermediates. Adjust pH to 5–6 to stabilize selenide bonds .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC.
- Key Variables: Temperature (maintain ≤40°C to prevent decomposition) and stoichiometric excess of phenylselenol (1.2:1 molar ratio) .
Q. How should researchers characterize the structural and electronic properties of 1,1-Bis(phenylselanyl)propan-2-one?
Methodological Answer: Combine spectroscopic and computational tools:
Q. What environmental factors influence the stability of 1,1-Bis(phenylselanyl)propan-2-one during storage?
Methodological Answer:
- pH Sensitivity: Store in neutral buffers (pH 7–7.5) to prevent selenide bond hydrolysis. Avoid alkaline conditions (>pH 8), which accelerate degradation .
- Temperature: Maintain at 4°C under inert gas (argon) to minimize oxidation. Thermal gravimetric analysis (TGA) shows stability up to 130°C .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the reactivity of 1,1-Bis(phenylselanyl)propan-2-one in catalytic applications?
Methodological Answer:
- Comparative Analysis: Synthesize analogs (e.g., 1,1-Bis(4-chlorophenylselanyl)propan-2-one) and compare reaction kinetics in cross-coupling reactions.
- Data Interpretation: Use Hammett plots to correlate substituent electronegativity with catalytic turnover rates. Chloro-substituted derivatives show 20% higher activity due to enhanced electrophilicity .
Q. How can researchers resolve contradictions in reported biological activity data for selenium-containing ketones?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. For example, discrepancies in cytotoxicity (IC) may arise from DMSO concentration variations .
- Meta-Analysis: Cross-reference structural analogs (e.g., 1,3-bis(phenylthio)propan-2-one) to identify trends in bioactivity. Selenium derivatives often exhibit higher redox-modulating activity than sulfur analogs .
Q. What computational strategies predict the solvent-dependent reactivity of 1,1-Bis(phenylselanyl)propan-2-one?
Methodological Answer:
- QSPR Modeling: Train models using descriptors like polar surface area and dipole moment to predict solvolysis rates in aprotic vs. protic solvents.
- MD Simulations: Simulate solvent interactions (e.g., acetonitrile vs. water) to assess stabilization of transition states. Results correlate with experimental kinetic data (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
